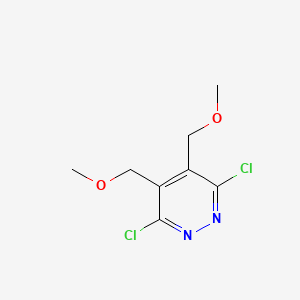
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and two methoxymethyl groups at positions 4 and 5. Pyridazines are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of methoxymethyl groups. One common method starts with the chlorination of pyridazine to obtain 3,6-dichloropyridazine. This intermediate is then reacted with methoxymethyl chloride in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. The methoxymethyl groups may enhance its binding affinity and selectivity for the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Lacks the methoxymethyl groups and has different reactivity and applications.
4,5-Dimethoxymethylpyridazine: Lacks the chlorine atoms and has different chemical properties.
Pyridazine Derivatives: Various derivatives with different substituents at positions 3, 4, 5, and 6.
Uniqueness
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is unique due to the presence of both chlorine and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile modifications and applications in different fields .
Propriétés
Numéro CAS |
945599-39-3 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O2 |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
3,6-dichloro-4,5-bis(methoxymethyl)pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-13-3-5-6(4-14-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
Clé InChI |
SLFZVMYSLFHYDV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=NN=C1Cl)Cl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)



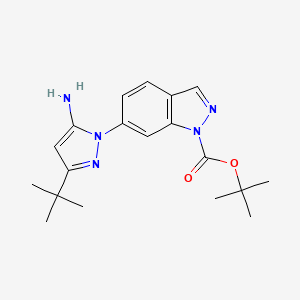

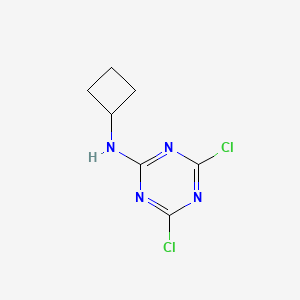
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
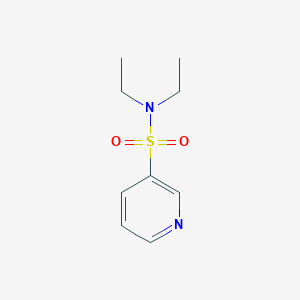
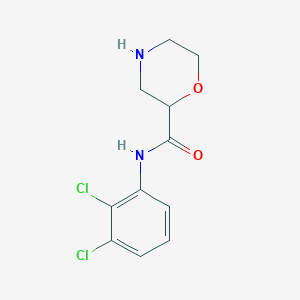
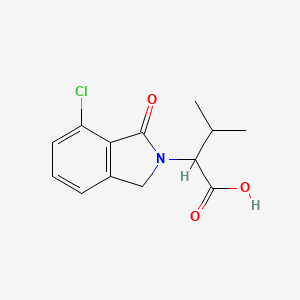
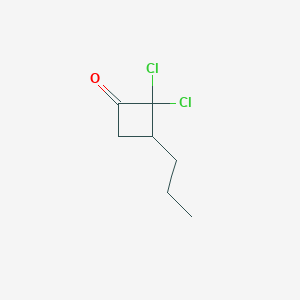
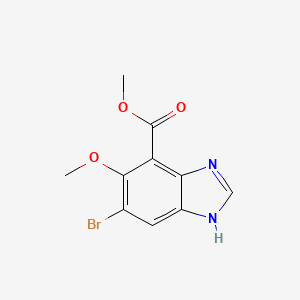
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
